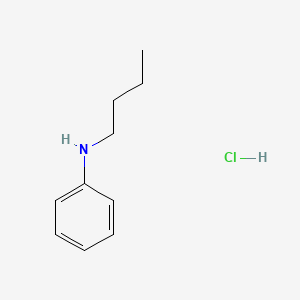
Benzenamine, N-butyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, N-butyl-, hydrochloride is an organic compound with the molecular formula C10H15N·HCl. It is a derivative of benzenamine (aniline) where the hydrogen atom on the nitrogen is replaced by a butyl group, and it is further converted to its hydrochloride salt form. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-butyl-, hydrochloride typically involves the alkylation of benzenamine with butyl halides. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction can be represented as follows:
C6H5NH2+C4H9Br→C6H5NHC4H9+HBr
The resulting N-butylbenzenamine is then treated with hydrochloric acid to form the hydrochloride salt:
C6H5NHC4H9+HCl→C6H5NHC4H9⋅HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
化学反応の分析
Types of Reactions
Benzenamine, N-butyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro compounds or quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Nitrobenzenamine, quinones.
Reduction: Primary and secondary amines.
Substitution: Halogenated benzenamines, nitrobenzenamines.
科学的研究の応用
Benzenamine, N-butyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, polymers, and other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Used in the production of rubber chemicals, antioxidants, and corrosion inhibitors.
作用機序
The mechanism of action of Benzenamine, N-butyl-, hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, affecting their activity and function.
類似化合物との比較
Similar Compounds
Benzenamine (Aniline): The parent compound without the butyl group.
N-Methylbenzenamine: A derivative with a methyl group instead of a butyl group.
N-Ethylbenzenamine: A derivative with an ethyl group instead of a butyl group.
Uniqueness
Benzenamine, N-butyl-, hydrochloride is unique due to the presence of the butyl group, which imparts different chemical and physical properties compared to its analogs. The butyl group increases the hydrophobicity and may affect the compound’s reactivity and interaction with other molecules.
特性
CAS番号 |
2492-82-2 |
|---|---|
分子式 |
C10H16ClN |
分子量 |
185.69 g/mol |
IUPAC名 |
N-butylaniline;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-2-3-9-11-10-7-5-4-6-8-10;/h4-8,11H,2-3,9H2,1H3;1H |
InChIキー |
NBISWBAUMGDCJO-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=CC=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol](/img/structure/B14745361.png)
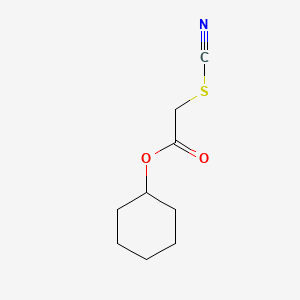
![(2Z,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylene]-4-(dimethylamino)-6,11,12a-trihydroxy-6-methyl-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione](/img/structure/B14745367.png)


![[Amino-(4-chlorophenyl)methylidene]ammonium](/img/structure/B14745390.png)
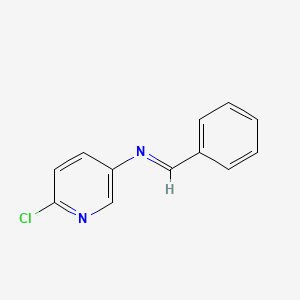

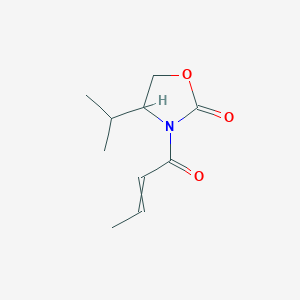
![3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide](/img/structure/B14745417.png)

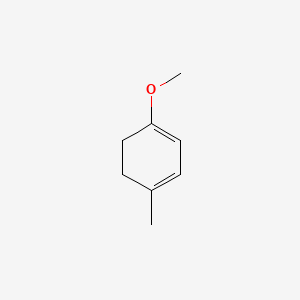
![Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]-](/img/structure/B14745424.png)
![2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14745436.png)
